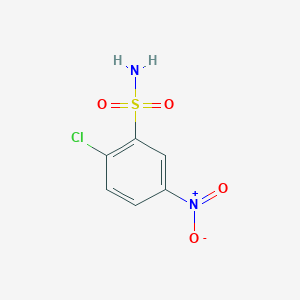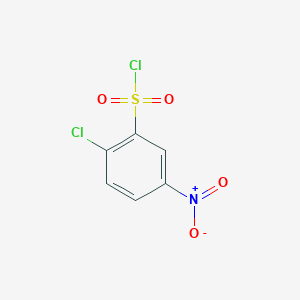
2-Mercaptomethylglutaric acid
Overview
Description
2-Mercaptomethylglutaric acid is an organic compound with the molecular formula C6H10O4S It is a derivative of glutaric acid, where one of the methylene groups is substituted with a mercaptomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptomethylglutaric acid can be synthesized through several methods. One common approach involves the reaction of glutaric acid with thiol-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where glutaric acid is reacted with mercaptans. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptomethylglutaric acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Mercaptomethylglutaric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-mercaptomethylglutaric acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Glutaric Acid: The parent compound, lacking the mercaptomethyl group.
2-Mercaptomethylsuccinic Acid: Similar structure but with a shorter carbon chain.
2-Mercaptomethyladipic Acid: Similar structure but with a longer carbon chain.
Uniqueness: 2-Mercaptomethylglutaric acid is unique due to the presence of both carboxylic acid and mercapto functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
106146-19-4 |
|---|---|
Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-(sulfanylmethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O4S/c7-5(8)2-1-4(3-11)6(9)10/h4,11H,1-3H2,(H,7,8)(H,9,10) |
InChI Key |
LDFDXRPEWZHIML-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CS)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(CS)C(=O)O |
Synonyms |
2-mercaptomethylglutaric acid 2-MMGA |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
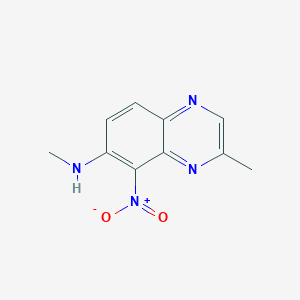
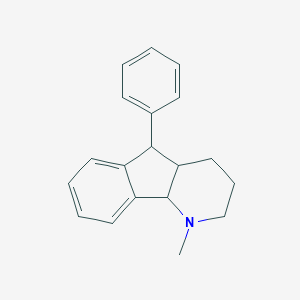
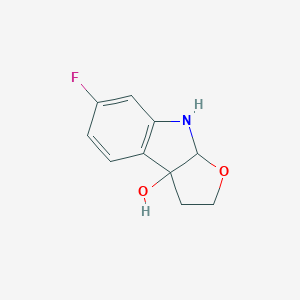
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
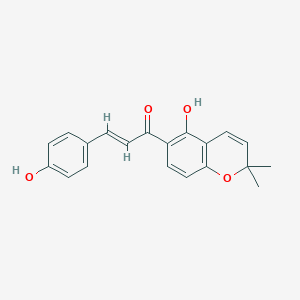
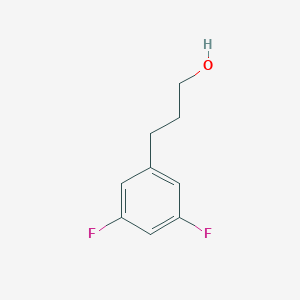
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)

![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)
